![molecular formula C8H7NOS B1584127 2-Methyl-1,2-benzoisothiazolin-3-one CAS No. 2527-66-4](/img/structure/B1584127.png)
2-Methyl-1,2-benzoisothiazolin-3-one
Overview
Description
2-Methyl-1,2-benzoisothiazolin-3-one is a useful research compound. Its molecular formula is C8H7NOS and its molecular weight is 165.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 520046. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Methyl-1,2-benzoisothiazolin-3-one (MBIT), also known by its CAS number 2527-66-4, is a compound recognized for its significant biological activity, particularly as a biocide. This article explores its biological properties, mechanisms of action, toxicological profiles, and relevant case studies.
Chemical Structure and Properties
MBIT is a member of the isothiazolinone family, characterized by its benzene and thiazole rings. Its chemical formula is , and it exhibits properties that make it effective against a range of microorganisms.
The primary mechanism of action for MBIT involves its interaction with cellular components of microorganisms. It acts as a biocide , effectively inhibiting the growth of bacteria and fungi. The compound's activity is attributed to its ability to disrupt cellular processes by:
- Inhibiting enzyme activity : MBIT can interact with critical enzymes in microbial cells, leading to metabolic disruption.
- Altering membrane integrity : It can compromise the structural integrity of microbial membranes, resulting in cell lysis .
Antimicrobial Properties
MBIT has demonstrated potent antimicrobial activity in various studies:
- Bacteriostatic and fungistatic effects : Research indicates that MBIT exhibits strong inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, it has been shown to be effective against Escherichia coli and Staphylococcus aureus at low concentrations .
Toxicological Profile
The toxicological assessment of MBIT reveals important safety considerations:
- Acute toxicity : Studies indicate that MBIT has low acute toxicity when administered orally or dermally, with no significant systemic effects observed at low doses .
- Skin sensitization : In local lymph node assays, MBIT produced sensitization at concentrations around 1800 ppm, indicating potential for allergic reactions upon prolonged exposure .
Case Study 1: Efficacy in Industrial Applications
A study evaluated the use of MBIT in industrial settings as a preservative in water-based formulations. The results showed that MBIT effectively inhibited microbial growth over extended periods, maintaining the integrity of the product without significant toxicity to humans or the environment .
Case Study 2: Environmental Impact Assessment
An environmental study assessed the degradation and bioaccumulation potential of MBIT. The findings indicated that MBIT does not bioaccumulate in aquatic organisms and is rapidly metabolized and excreted, minimizing long-term ecological risks .
Comparison with Similar Compounds
To understand MBIT's unique properties, it is useful to compare it with structurally similar compounds:
Compound Name | CAS Number | Biological Activity | Toxicity Level |
---|---|---|---|
This compound (MBIT) | 2527-66-4 | High efficacy against bacteria and fungi | Low acute toxicity |
5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) | 26172-55-4 | Effective biocide but higher toxicity | Moderate acute toxicity |
1,2-benzisothiazolin-3-one (BIT) | 2634-33-5 | Similar antimicrobial properties | Low acute toxicity |
Research Findings
Recent research highlights the following key findings regarding MBIT:
- Rapid Absorption : Following oral administration in animal models, over 93% of MBIT was absorbed within hours, with rapid distribution across tissues but no accumulation noted .
- Metabolism : MBIT undergoes extensive metabolism, resulting in the formation of non-toxic metabolites that are efficiently excreted within 24 to 48 hours post-administration .
- Irritation Potential : While systemic toxicity is low, irritation at the site of contact has been observed in repeated dose studies, necessitating careful handling during application .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₈H₇NOS
- Molecular Weight : 165.21 g/mol
- CAS Number : 2527-66-4
MBIT is a water-soluble microbiocide effective against a range of microorganisms, including bacteria, yeasts, and molds. Its structural characteristics contribute to its stability and efficacy in various formulations.
Microbiocide in Industrial Products
MBIT is employed as a preservative in industrial applications such as paints, coatings, and sealants due to its effectiveness in preventing microbial growth. Its compatibility with enzymes makes it suitable for formulations that require stability over time .
Application Area | Description |
---|---|
Paints & Coatings | Prevents microbial contamination, enhancing product longevity. |
Sealants | Protects against mold and mildew formation. |
Personal Care Products | Used in cosmetics and personal hygiene items to ensure product safety and stability. |
Skin Sensitization Risk Assessment
Research has shown that MBIT can cause skin sensitization in some individuals, leading to allergic reactions upon exposure. The SARA-ICE model has been utilized to assess the safe use concentrations of MBIT in consumer products, with benchmark values derived for no expected sensitization induction levels (NESIL) ranging from 0.83 to 45 µg/cm² .
Case Study: Safety Assessment of MBIT
- Study Type : Integrated Chemical Environment (SARA-ICE)
- Findings : The model indicated that exposure levels should be carefully managed to minimize allergic reactions among consumers.
Efficacy Against Microbial Contamination
MBIT's antimicrobial properties have been documented through various studies demonstrating its effectiveness against specific pathogens. For instance, it has been shown to inhibit the growth of Pseudomonas aeruginosa and Staphylococcus aureus in laboratory settings .
Regulatory Considerations
Due to its potential for causing skin sensitization, regulatory bodies have established guidelines for the safe use of MBIT in consumer products. Assessments conducted by organizations such as the Environmental Protection Agency (EPA) highlight the need for careful monitoring of exposure levels to mitigate health risks .
Properties
IUPAC Name |
2-methyl-1,2-benzothiazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-9-8(10)6-4-2-3-5-7(6)11-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWXSJCICPOOKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325841 | |
Record name | 2-Methyl-1,2-benzoisothiazolin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2527-66-4 | |
Record name | 2-Methyl-1,2-benzoisothiazolin-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002527664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2527-66-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-1,2-benzoisothiazolin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,2-benzothiazol-3(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-1,2-BENZOISOTHIAZOLIN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81PV9X5Y68 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What novel analytical technique was employed to study the degradation of 2-Methylbenzo[d]isothiazol-3(2H)-one?
A1: The research employed a real-time mass spectrometric method to study the degradation of 2-Methylbenzo[d]isothiazol-3(2H)-one during laser-induced UV/H2O2 advanced oxidation. The technique, known as direct laser desorption/ionization coupled with linear quadrupole ion trap/orbitrap high-resolution tandem mass spectrometry, enabled the detection and structural characterization of short-lived reaction intermediates. [] This approach provided valuable insights into the reaction mechanism and identified previously undetected intermediate compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.